7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole
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Overview
Description
“7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” is a chemical compound . It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Chemical Reactions Analysis
The specific chemical reactions involving “7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” are not detailed in the sources retrieved.Scientific Research Applications
Synthesis and Biological Evaluation
- A study conducted by Kendre, Landge, and Bhusare (2015) investigated the synthesis of novel isoxazole derivatives, including benzoxazepine, benzothiazepine, and benzodiazepine derivatives, for their antimicrobial and anti-inflammatory activities. This research suggests potential applications in developing new antimicrobial agents (Kendre, Landge, & Bhusare, 2015).
Antiallergic Activity
- Research by Nohara et al. (1985) synthesized derivatives of benzopyrano[2,3-b]pyridines, which showed significant antiallergic activity. This indicates the potential of benzopyrano compounds in treating allergic reactions (Nohara et al., 1985).
Photoisomerization Reaction for Synthesis
- Wang et al. (2015) developed a novel method for synthesizing benzopyrano[2,3-b]azirin-7-ones via photoisomerization of isoxazoles. This method offers advantages like simplicity, mild conditions, and environmental friendliness, highlighting its application in synthetic organic chemistry (Wang et al., 2015).
Antimicrobial and Anti-inflammatory Screening
- Gummudavelly et al. (2009) synthesized novel coumarin derivatives, including isoxazol-3-yl derivatives, and screened them for antimicrobial and anti-inflammatory activities. This research adds to the potential applications of these compounds in pharmacological contexts (Gummudavelly et al., 2009).
Antitumor Activity
- Ferraz et al. (2005) investigated the antitumor effects of benzopyrans isolated from Hypericum polyanthemum. The study found potent growth inhibitory activity in various human cell lines, suggesting potential applications in cancer therapy (Ferraz et al., 2005).
Future Directions
Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIRWAAMNBBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole |
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